molecular formula C5H3BrIN B1338975 2-Bromo-6-iodopyridine CAS No. 234111-08-1

2-Bromo-6-iodopyridine

Cat. No. B1338975
M. Wt: 283.89 g/mol
InChI Key: KJOQMWRTNVBXEV-UHFFFAOYSA-N
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Description

2-Bromo-6-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an iodine atom at the sixth position on the pyridine ring. This compound is particularly valuable in medicinal chemistry and materials science due to its reactivity, which allows for the introduction of various functional groups through cross-coupling reactions and other synthetic transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, including 2-bromo-6-iodopyridine, often involves halogen dance reactions, as demonstrated in the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 2-bromo-6-isocyanopyridine, a related compound, showcases the utility of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry, indicating that similar strategies could be applied to 2-bromo-6-iodopyridine .

Molecular Structure Analysis

Chemical Reactions Analysis

2-Bromo-6-iodopyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction suggests that a similar approach could be used for the functionalization of 2-bromo-6-iodopyridine . Moreover, the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid indicates that brominated pyridines can be effectively transformed into valuable products under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-iodopyridine are not directly reported in the provided papers. However, the synthesis and application of related brominated pyridines suggest that 2-bromo-6-iodopyridine would have properties conducive to organic synthesis, such as good stability and reactivity towards nucleophiles and electrophiles . The use of 2-bromo-6-iodopyridine as an intermediate in the synthesis of complex molecules, such as those used in medicinal chemistry, would be facilitated by its ability to undergo a variety of chemical transformations .

Scientific Research Applications

Halogen-rich Intermediates in Medicinal Chemistry

  • 2-Bromo-6-iodopyridine derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are valuable in medicinal chemistry as building blocks. Their synthesis using halogen dance reactions allows the generation of pentasubstituted pyridines with functionalities suited for chemical manipulations (Wu et al., 2022).

Synthesis of Non-symmetrical Alkynylpyridines

  • Research shows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines through chemoselective Sonogashira reactions involving derivatives like 4-Bromo-2,3,5-trichloro-6-iodopyridine, demonstrating moderate to high fluorescence quantum yields (Rivera et al., 2019).

Convertible Isocyanides in Multicomponent Chemistry

  • Compounds like 2-bromo-6-isocyanopyridine serve as novel convertible isocyanides in multicomponent chemistry. They are optimal for synthetic efficiency and stability, having potential applications in opioid synthesis (van der Heijden et al., 2016).

Halogen Bonding in Crystal Packing

  • Studies on halobismuthates with 3-iodopyridinium cations indicate that halogen...halogen contacts, involving 3-iodopyridine derivatives, are crucial in forming crystal packing in these complexes (Gorokh et al., 2019).

Copper(I)-Catalyzed Amination of Halogenopyridines

  • 2-Bromo- and 2-, 3-, and 4-iodopyridines undergo copper(I)-catalyzed amination, leading to N,N′-diheteroaryl derivatives. This shows the versatility of these compounds in forming polyheteroarylated products (Anokhin et al., 2015).

Copper-Catalyzed Selective C–N Bond Formation

  • Derivatives like 2-bromo-5-iodopyridine are used in copper-catalyzed diol amination. This indicates their potential in selective and economical coupling reactions in organic synthesis (Roy et al., 2017).

Safety And Hazards

This compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-bromo-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOQMWRTNVBXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462044
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-iodopyridine

CAS RN

234111-08-1
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
E Demory, V Blandin, J Einhorn… - … Process Research & …, 2012 - ACS Publications
… 1, entry 10) had not been prepared from 2-bromo-6-iodopyridine, but from 2-bromo-5-iodopyridine. … This prompted us to check the reaction of 2-bromo-6-iodopyridine, as well as that of 2-…
Number of citations: 1 pubs.acs.org
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… When 2-chloro-6-iodopyridine, 2-bromo-6-iodopyridine and 2-bromo-6-chloropyridine were … For the same reason, 2-bromo-6-iodopyridine and 2-chloro-6-iodopyridine were found to …
J Huo, JO Hoberg - International Journal of Organic Chemistry, 2011 - Citeseer
… synthesis involved the use of 2-bromo-6-iodopyridine and 2-methyl-3-butyn-2-ol as replacement reagents (Scheme 2). The synthesis of 2-bromo-6-iodopyridine has been reported in …
Number of citations: 6 citeseerx.ist.psu.edu
T Imahori, M Uchiyama, T Sakamoto… - Chemical …, 2001 - pubs.rsc.org
… The reaction of 2-bromopyridine (1) with TMP-zincate in Et 2 O proceeded at room temperature and treatment with I 2 gave 2-bromo-6-iodopyridine (6) in 86% yield together with a trace …
Number of citations: 95 pubs.rsc.org
Y Li, T Liu, G Qiu, J Wu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… For instance, sulfone 3 h was afforded in 82% yield when 2-bromo-6-iodopyridine was used as the substrate. Different functional groups including trifluoromethyl, chloro, bromo and …
Number of citations: 30 onlinelibrary.wiley.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
… In the same way, 6-trifluoromethyl-2-pyridinecarboxylic acid (4; 87%) was obtained from 2-bromo-6-(trifluoromethyl)pyridine, which was in turn derived from 2-bromo-6-iodopyridine by …
F Trécourt, G Breton, V Bonnet, F Mongin, F Marsais… - Tetrahedron, 2000 - Elsevier
… 2-Bromo-6-iodopyridine (8e). Using iodine as an electrophile gave 90% (CH 2 Cl 2 /Et 2 O, 90:10) of 8e: mp 134C; 1 H NMR (DMSO-d 6 ) δ 7.34 (dd, 1H, H 4 ), 7.57 (d, 1H, H 5 ), 7.78 (d…
Number of citations: 178 www.sciencedirect.com
BT Holmes, P Deb, WT Pennington… - Journal of Polymer …, 2006 - Springer
… added diethylamine (20 ml), 2-bromo-6-iodopyridine [20] (0.50 g, … Treatment of either 2-bromo-6iodopyridine or 2-bromo-5-… Yield of 8a in three steps from 2-bromo-6-iodopyridine was …
Number of citations: 6 link.springer.com
N Suzuki, T Kubota, N Ando… - Chemistry–A European …, 2022 - Wiley Online Library
… Monobromide 4 was transformed into boronic ester 5, which was used for a cross-coupling with 2-bromo-6-iodopyridine in the presence of a Pd complex to produce thienylpyridine …
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
… the general procedure (M=Zn), a nonseparable mixture of 2-bromo-3-iodopyridine (5 b1) and 2-bromo-4-iodopyridine (5 c), and a partially separable mixture of 2-bromo-6-iodopyridine (…

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